![molecular formula C22H26N2O5 B13367095 [(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylate](/img/structure/B13367095.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentane-1-carboxylate is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentane-1-carboxylate typically involves multiple steps:
Formation of the 1-cyanocyclopentylamine: This can be achieved by reacting cyclopentanone with hydroxylamine to form cyclopentanone oxime, followed by dehydration to yield 1-cyanocyclopentylamine.
Synthesis of the benzo[d][1,4]dioxin derivative: This involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydrobenzo[b][1,4]dioxin.
Coupling Reaction: The final step involves coupling the 1-cyanocyclopentylamine with the benzo[d][1,4]dioxin derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters.
科学研究应用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and ester groups suggests potential interactions with nucleophilic sites in biological molecules.
相似化合物的比较
Similar Compounds
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of the benzo[d][1,4]dioxin moiety.
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-cyclopentane carboxylate: Similar structure but without the benzo[d][1,4]dioxin moiety.
Uniqueness
The presence of the benzo[d][1,4]dioxin moiety in 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentane-1-carboxylate provides unique electronic and steric properties, potentially leading to distinct biological and chemical behavior compared to similar compounds.
属性
分子式 |
C22H26N2O5 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c23-15-21(7-1-2-8-21)24-19(25)14-29-20(26)22(9-3-4-10-22)16-5-6-17-18(13-16)28-12-11-27-17/h5-6,13H,1-4,7-12,14H2,(H,24,25) |
InChI 键 |
OQBHFTXAMBVQJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2(CCCC2)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


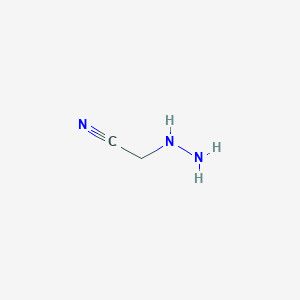
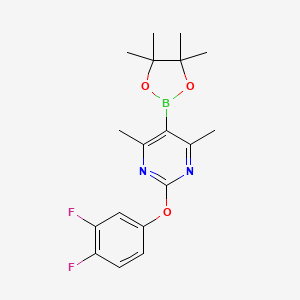

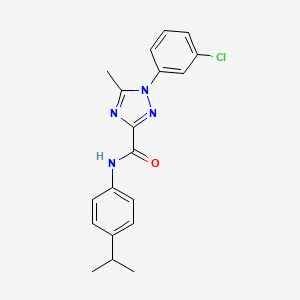
![3-[(Ethylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367052.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367056.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea](/img/structure/B13367063.png)
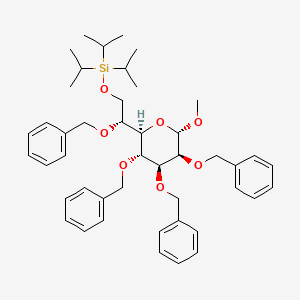

![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367080.png)

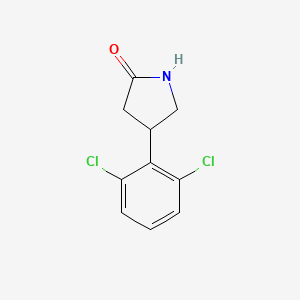
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride](/img/structure/B13367085.png)

